molecular formula C6H9ClN2 B13989764 4-(Chloromethyl)-1,5-dimethyl-1H-pyrazole

4-(Chloromethyl)-1,5-dimethyl-1H-pyrazole

Cat. No.: B13989764
M. Wt: 144.60 g/mol
InChI Key: NEUQMIRPIUKDPW-UHFFFAOYSA-N
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Description

4-(Chloromethyl)-1,5-dimethyl-1H-pyrazole is an organic compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This compound is characterized by the presence of a chloromethyl group at the 4-position and two methyl groups at the 1 and 5 positions of the pyrazole ring. It is used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Chloromethyl)-1,5-dimethyl-1H-pyrazole typically involves the chloromethylation of 1,5-dimethyl-1H-pyrazole. One common method is the reaction of 1,5-dimethyl-1H-pyrazole with formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction proceeds under acidic conditions, and the chloromethyl group is introduced at the 4-position of the pyrazole ring.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. The product is typically purified through distillation or recrystallization to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-(Chloromethyl)-1,5-dimethyl-1H-pyrazole undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new derivatives.

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can convert the chloromethyl group to a methyl group or other reduced forms.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide, potassium thiolate, or sodium alkoxide are commonly used. The reactions are typically carried out in polar solvents like ethanol or dimethyl sulfoxide.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed in aprotic solvents like tetrahydrofuran.

Major Products Formed

    Nucleophilic Substitution: Substituted pyrazole derivatives with various functional groups.

    Oxidation: Hydroxylated or carbonylated pyrazole derivatives.

    Reduction: Methylated pyrazole derivatives.

Scientific Research Applications

4-(Chloromethyl)-1,5-dimethyl-1H-pyrazole has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it valuable in the development of new chemical reactions and methodologies.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design and development.

    Industry: It is used in the production of agrochemicals, pharmaceuticals, and specialty chemicals.

Mechanism of Action

The mechanism of action of 4-(Chloromethyl)-1,5-dimethyl-1H-pyrazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The chloromethyl group can form covalent bonds with nucleophilic sites in proteins or DNA, potentially leading to biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-(Bromomethyl)-1,5-dimethyl-1H-pyrazole: Similar structure but with a bromomethyl group instead of a chloromethyl group.

    4-(Hydroxymethyl)-1,5-dimethyl-1H-pyrazole: Contains a hydroxymethyl group at the 4-position.

    4-(Methyl)-1,5-dimethyl-1H-pyrazole: Lacks the halogenated group, having a simple methyl group instead.

Uniqueness

4-(Chloromethyl)-1,5-dimethyl-1H-pyrazole is unique due to the presence of the chloromethyl group, which imparts distinct reactivity and chemical properties. This makes it a versatile intermediate in organic synthesis and valuable for various applications in research and industry.

Properties

IUPAC Name

4-(chloromethyl)-1,5-dimethylpyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9ClN2/c1-5-6(3-7)4-8-9(5)2/h4H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEUQMIRPIUKDPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1C)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9ClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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